tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid (TFA) . This method is convenient and leads to the formation of 3-substituted imidazo[1,5-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions can be carried out using electrophilic reagents, leading to the formation of substituted pyrazolo[1,5-a]pyrimidines. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and electrophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating their biological functions . The pathways involved in its mechanism of action include signal transduction pathways that regulate cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring.
Imidazo[1,5-a]pyrimidine: Another structurally related compound with different biological activities and applications.
Triazolo[1,5-c]pyrimidine: This compound has an additional nitrogen atom in the ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)7-8(12)14-15-6-4-5-13-9(7)15/h4-6H,1-3H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSNFZSRPGKQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2N=CC=CN2N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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